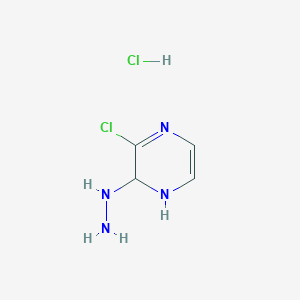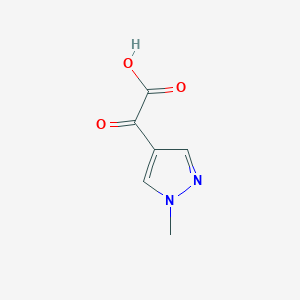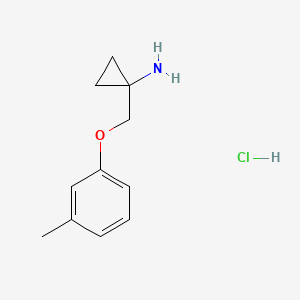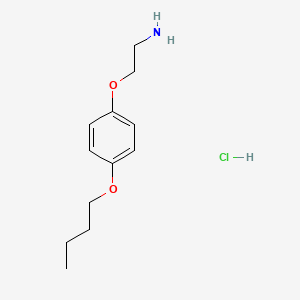
3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride
Vue d'ensemble
Description
3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride: is a synthetic chemical compound with the molecular formula C4H5ClN4 and a molecular weight of 144.56 g/mol
Applications De Recherche Scientifique
Chemistry: 3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride is used as a catalyst in the Suzuki reaction, which is a widely used method for forming carbon-carbon bonds in organic synthesis .
Biology and Medicine: The compound’s unique structure and reactivity make it a valuable tool in biochemical research, particularly in the study of enzyme-catalyzed reactions and the development of new pharmaceuticals .
Industry: In industrial applications, this compound is used in the synthesis of various chemical intermediates and final products, contributing to the production of materials with specific properties .
Safety and Hazards
The compound is classified as dangerous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H301, H315, H318, and H335, indicating that it is toxic if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include P280, P301+P310+P330, P302+P352, and P305+P351+P338+P310, which provide instructions for handling and first aid measures .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride typically involves the reaction of chloroaldehydes with hydrazine derivatives under controlled conditions. One common method includes the use of a catalyst in the Suzuki reaction, which facilitates the formation of the desired compound under mild conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high yields and purity. These processes often include the use of advanced synthesis techniques and purification methods to obtain the compound in large quantities .
Analyse Des Réactions Chimiques
Types of Reactions: 3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .
Mécanisme D'action
The mechanism by which 3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a catalyst, facilitating the formation of new chemical bonds and promoting specific reactions. Its hydrazinyl group allows it to participate in various chemical transformations, making it a versatile reagent in synthetic chemistry .
Comparaison Avec Des Composés Similaires
- 2-chloro-3-hydrazinylpyrazine
- 3-chloro-2-hydrazinylpyridine
- 2-chloro-3-hydrazinylpyrimidine
Comparison: Compared to similar compounds, 3-chloro-2-hydrazinyl-1,2-dihydropyrazine hydrochloride is unique due to its specific structure, which includes both a chloro and hydrazinyl group. This combination enhances its reactivity and makes it particularly useful in catalytic reactions and synthetic applications .
Propriétés
IUPAC Name |
(3-chloro-1,2-dihydropyrazin-2-yl)hydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClN4.ClH/c5-3-4(9-6)8-2-1-7-3;/h1-2,4,8-9H,6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFDAWNNWDTTRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(N1)NN)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B3082879.png)

![3-(Boc-amino)-6,6-dichlorobicyclo[3.1.0]hexane-3-carboxylic Acid](/img/structure/B3082894.png)
![Tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate](/img/structure/B3082897.png)



![4-(4-benzylpiperazin-1-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine dioxalate](/img/structure/B3082920.png)
![Ethyl 2-{[(4-fluorophenyl)methyl]amino}acetate hydrochloride](/img/structure/B3082927.png)


